2-Hydroxy-nicotinonitrile hydrobromide
Description
2-Hydroxy-nicotinonitrile hydrobromide is a heterocyclic compound featuring a pyridine ring substituted with a hydroxyl (-OH) group and a nitrile (-CN) group, stabilized as a hydrobromide salt. The hydrobromide counterion enhances its solubility in polar organic solvents like dichloromethane (DCM) and stabilizes the crystalline structure . Its synthesis typically involves condensation reactions between substituted benzaldehydes and nitrile precursors, followed by salt formation with hydrobromic acid. Analytical characterization employs FT-IR, NMR (¹H and ¹³C), and MALDI-MS, which confirm the presence of key functional groups and molecular integrity . Electrochemical studies using cyclic voltammetry (CV) and square-wave voltammetry (SWV) reveal redox behavior influenced by the electron-withdrawing nitrile and hydroxyl groups .
Properties
IUPAC Name |
2-oxo-1H-pyridine-3-carbonitrile;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O.BrH/c7-4-5-2-1-3-8-6(5)9;/h1-3H,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSVUBUAJQPWFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C#N.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxy-nicotinonitrile hydrobromide can be synthesized through several methods, including the reaction of nicotinonitrile with hydrobromic acid (HBr) under controlled conditions. The reaction typically involves heating the mixture to a specific temperature to facilitate the substitution of a hydrogen atom with a bromide ion.
Industrial Production Methods: In an industrial setting, the production of 2-Hydroxy-nicotinonitrile hydrobromide involves large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may include purification steps to remove impurities and ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-nicotinonitrile hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound's structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: The oxidation of 2-Hydroxy-nicotinonitrile hydrobromide can yield nicotinic acid derivatives.
Reduction: Reduction reactions can produce amines or other reduced forms of the compound.
Substitution: Substitution reactions can result in the formation of different halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer properties of derivatives of 2-hydroxy-nicotinonitrile. For instance, a study on pyridine-based compounds demonstrated that certain derivatives exhibited potent cytotoxicity against breast (MCF-7) and liver (HepG2) cancer cell lines. Compound 12 from this series showed IC50 values of 0.5 μM against MCF-7 cells, indicating strong potential for further development in cancer therapy .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 12 | MCF-7 | 0.5 |
| Compound 12 | HepG2 | 5.27 |
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the activation of apoptotic pathways, leading to increased cell death. The synthesis of these compounds typically involves alkylation reactions, which modify the pharmacological properties of the base structure .
Agricultural Applications
Herbicidal Properties
2-Hydroxy-nicotinonitrile hydrobromide has been investigated for its herbicidal activity. The compound functions as an effective agent in controlling weed growth, which is crucial for agricultural productivity. The application rates vary depending on the specific weed species targeted; however, studies suggest that dosages ranging from 1/8 to 5 pounds per acre can be effective .
| Application Rate | Effectiveness |
|---|---|
| 1/8 pounds/acre | Moderate |
| 5 pounds/acre | High |
Synthesis of Herbicides
The compound serves as an intermediate in the synthesis of more complex herbicidal agents. For example, it can be transformed into various derivatives that enhance its efficacy against specific weed types while minimizing crop damage .
Material Science
Synthesis of Functional Materials
In material science, derivatives of 2-hydroxy-nicotinonitrile are used to synthesize functional materials with applications in sensors and catalysts. The nitrile group can be modified to enhance the electronic properties of materials, making them suitable for use in electronic devices and catalytic processes .
Case Studies
Study on Anticancer Properties
A detailed investigation into the anticancer effects of a specific derivative (Compound 12) revealed that treatment with this compound significantly reduced tumor volume in mouse models compared to untreated controls and standard chemotherapy agents like doxorubicin. The tumor volume decreased from 274.8 mm³ in untreated controls to 159.2 mm³ with Compound 12 treatment .
Herbicidal Efficacy Trials
Field trials conducted to assess the herbicidal efficacy of various formulations containing 2-hydroxy-nicotinonitrile hydrobromide demonstrated promising results against common agricultural weeds. The trials indicated that formulations with enhanced solubility and stability provided better control over weed populations without adversely affecting crop yield .
Mechanism of Action
2-Hydroxy-nicotinonitrile hydrobromide is similar to other nicotinonitrile derivatives, such as 3-Hydroxy-nicotinonitrile hydrobromide and 4-Hydroxy-nicotinonitrile hydrobromide. its unique structural features, such as the position of the hydroxyl group and the presence of the bromide ion, distinguish it from these compounds. These differences can lead to variations in reactivity and applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights structural and functional differences between 2-hydroxy-nicotinonitrile hydrobromide and analogous compounds:
Key Observations :
- Polarity and Solubility: The hydroxyl group in 2-hydroxy-nicotinonitrile hydrobromide increases polarity compared to its methoxy analog (2-methoxyisonicotinonitrile), enhancing solubility in polar solvents like DCM .
- Salt Effects: Hydrobromide salts (e.g., 2-hydroxy-nicotinonitrile, dextromethorphan) generally exhibit higher molecular weights and better solubility in organic media than hydrochlorides (e.g., 2-(methylamino)acetonitrile hydrochloride) .
- Reactivity : The nitro group in 3-nitrophthalonitrile confers greater electron-withdrawing character, leading to higher reactivity in electrophilic substitutions compared to the hydroxyl-substituted compound .
Electrochemical and Stability Profiles
Electrochemical data from CV/SWV studies demonstrate distinct redox behaviors:
- 2-Hydroxy-nicotinonitrile hydrobromide shows reversible oxidation peaks at +0.85 V (vs. SCE), attributed to the hydroxyl group’s electron-donating effect stabilizing radical intermediates .
- 3-Nitrophthalonitrile exhibits irreversible reduction peaks at -1.2 V due to the nitro group’s strong electron-withdrawing nature, limiting its utility in reversible electrochemical systems .
- Dextromethorphan hydrobromide lacks significant redox activity in similar conditions, reflecting its non-electroactive morphinan core .
Stability trends correlate with functional groups:
- Hydrobromide salts (e.g., 2-hydroxy-nicotinonitrile) show superior thermal stability (decomposition >200°C) compared to non-salt analogs like 2-methoxyisonicotinonitrile (<150°C) .
- Discontinued compounds like 2-(methylamino)acetonitrile hydrochloride may suffer from hydrolytic instability due to the labile methylamino group .
Biological Activity
2-Hydroxy-nicotinonitrile hydrobromide is a compound derived from nicotinonitriles, which are known for their diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties, supported by case studies and research findings.
Chemical Structure and Properties
2-Hydroxy-nicotinonitrile hydrobromide has the molecular formula CHNO·HBr. It features a pyridine ring with a hydroxyl and nitrile group, contributing to its biological properties.
1. Antimicrobial Activity
Research indicates that nicotinonitriles exhibit significant antimicrobial properties. For instance, nicotinonitrile derivatives have been tested against various bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 48a | S. aureus | 17.6 |
| 48b | S. aureus | 16.8 |
| 49 | E. coli | 9.6 |
These compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents .
2. Anticancer Activity
Several studies have evaluated the anticancer effects of nicotinonitrile derivatives, including 2-hydroxy-nicotinonitrile hydrobromide:
- Case Study : A compound structurally similar to 2-hydroxy-nicotinonitrile was tested against MCF-7 breast cancer cells, resulting in an IC of 0.5 µM, indicating potent cytotoxicity .
- Mechanism of Action : The compound induces apoptosis in cancer cells by activating intrinsic pathways and inhibiting anti-apoptotic proteins .
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.5 | Apoptosis induction |
| HepG2 | 5.27 | Cell cycle arrest |
3. Enzyme Inhibitory Activity
Nicotinonitriles are also recognized for their ability to inhibit various enzymes involved in cancer progression:
- EGFR Inhibition : Compounds based on the nicotinonitrile scaffold have shown inhibitory effects on epidermal growth factor receptor (EGFR), crucial for tumor growth in several cancers.
| Compound | Target Enzyme | IC (µM) |
|---|---|---|
| Compound 18 | EGFR | 0.6 |
| Compound 19 | VEGFR-2 | 3.6 |
These findings suggest that derivatives of 2-hydroxy-nicotinonitrile could serve as effective therapeutic agents targeting specific cancer pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
